Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl linker at the para-position of the benzene ring. The carbamoyl group is substituted with a 2-(furan-3-yl)ethyl moiety, introducing aromatic heterocyclic character. The compound’s synthesis likely involves coupling reactions between a benzoic acid derivative and a furan-containing amine, employing reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP), as seen in analogous syntheses .
Properties
IUPAC Name |
methyl 4-[2-(furan-3-yl)ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-15(18)13-4-2-12(3-5-13)14(17)16-8-6-11-7-9-20-10-11/h2-5,7,9-10H,6,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAADHYHMROVZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst, followed by the reaction with 2-(furan-3-yl)ethyl isocyanate under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamoyl group can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, amines, and various esters or amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The furan ring and carbamoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
The compound’s key functional groups—a methyl benzoate ester, carbamoyl linker, and furan-3-yl ethyl chain—distinguish it from related molecules. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
Electronic Effects: The dimethylamino group in ethyl 4-(dimethylamino)benzoate enhances electron donation, improving resin polymerization efficiency compared to methacrylate-based amines . Sulfonate or sulfonylurea groups (e.g., in metsulfuron methyl ester) confer bioactivity but require distinct synthetic pathways .
Conformational Flexibility: Mono- and bis-amide intermediates in related compounds exhibit multiple conformations observable via NMR at 298 K, requiring elevated temperatures for signal averaging . The target compound’s carbamoyl linker may similarly adopt flexible conformations, impacting its interaction with biological targets or materials.
Synthetic Yields :
Physical and Spectral Properties
- NMR Behavior : Amide-containing analogs (e.g., compound 11 in ) display slow conformational exchange on NMR timescales, necessitating high-temperature measurements for signal simplification. The target compound’s furan-ethyl-carbamoyl group may similarly lead to complex splitting patterns .
- Thermal Stability: Resins with ethyl 4-(dimethylamino)benzoate exhibit superior physical properties (e.g., hardness, degree of conversion) compared to methacrylate-based systems . The furan group’s thermal stability could further enhance material performance.
Biological Activity
Methyl 4-((2-(furan-3-yl)ethyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, supported by data tables and case studies.
The synthesis of this compound typically involves the esterification of 4-aminobenzoic acid with methanol, followed by reaction with 2-(furan-3-yl)ethyl isocyanate. Common solvents used in the process include dichloromethane, with catalysts such as triethylamine to facilitate the reaction.
Chemical Structure:
- Molecular Formula: C14H15N1O3
- Molecular Weight: 245.28 g/mol
The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The furan ring and carbamoyl group can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors, potentially modulating their activity. This interaction can lead to diverse biological effects, including:
- Antimicrobial Activity: The compound has shown promise against various bacterial strains.
- Anticancer Activity: Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial properties of this compound against several bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF-7 (Breast Cancer) | 8.7 |
| A549 (Lung Cancer) | 15.0 |
The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell cycle regulation and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A recent study focused on evaluating the antimicrobial efficacy of various derivatives of this compound. The study found that modifications to the furan moiety significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
- Cancer Cell Proliferation Inhibition : Another study investigated the effects of this compound on HeLa cells, revealing that treatment led to a significant decrease in cell viability and an increase in apoptotic markers. This suggests a potential mechanism for its anticancer effects through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
